molecular formula C11H9IO3 B2564814 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 279680-91-0

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2564814
CAS No.: 279680-91-0
M. Wt: 316.094
InChI Key: YBOBTCKQHDULPY-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9IO3 It is characterized by the presence of an iodine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) in the presence of a base.

    Propargylation: The prop-2-yn-1-yloxy group is added through a propargylation reaction using propargyl alcohol (HC≡C-CH2OH) and a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophiles. The methoxy and prop-2-yn-1-yloxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.

    5-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde:

    3-Iodo-5-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, limiting its use in specific synthetic applications.

Uniqueness

3-Iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-iodo-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOBTCKQHDULPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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